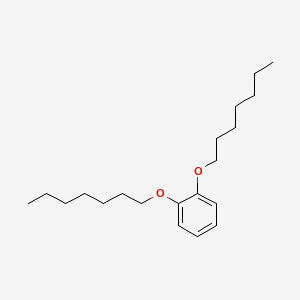![molecular formula C19H21NO2S2 B12577196 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide CAS No. 184962-73-0](/img/structure/B12577196.png)
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is an organic compound characterized by the presence of two 4-(methylsulfanyl)phenyl groups attached to a central butanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-hydroxybutanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}aceto hydrazide
- (2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone
- [4-(Methylsulfanyl)phenyl]acetic acid
Uniqueness
2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide is unique due to its specific structural features, such as the presence of two 4-(methylsulfanyl)phenyl groups and a central butanamide structure
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
184962-73-0 |
|---|---|
Fórmula molecular |
C19H21NO2S2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-[bis(4-methylsulfanylphenyl)methylidene]-4-hydroxybutanamide |
InChI |
InChI=1S/C19H21NO2S2/c1-23-15-7-3-13(4-8-15)18(17(11-12-21)19(20)22)14-5-9-16(24-2)10-6-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22) |
Clave InChI |
FBNHIBNIVXGRRB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(=C(CCO)C(=O)N)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
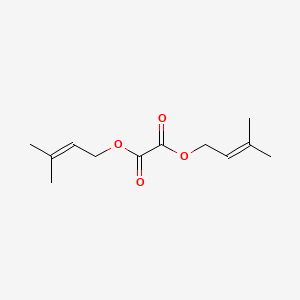
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
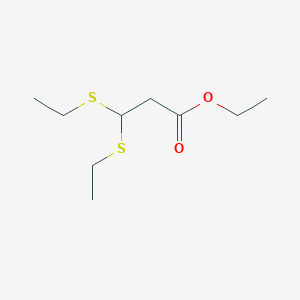
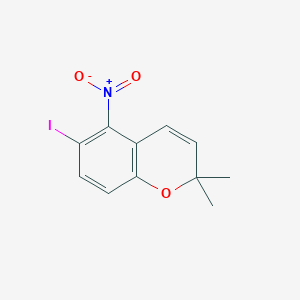


![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
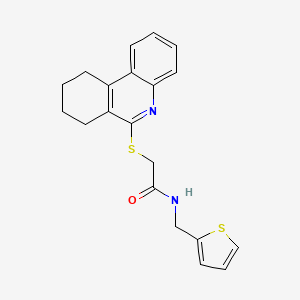
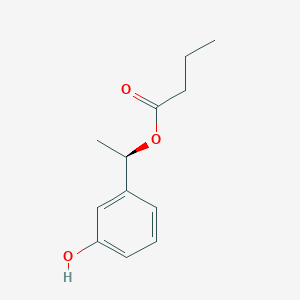
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
